DOTA-NHS 酯

描述

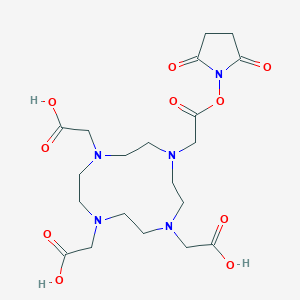

Tetraxetan N-hydroxysuccinimide is a useful research compound. Its molecular formula is C20H31N5O10 and its molecular weight is 501.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tetraxetan N-hydroxysuccinimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraxetan N-hydroxysuccinimide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

用于癌症成像和治疗的放射性药物

用于分子成像的Affibody标记

用于质谱分析的镧系元素标记

用于成像和治疗的白蛋白修饰

成纤维细胞活化蛋白(FAP)靶向成像

基于纳米粒子的治疗方法

作用机制

Target of Action

DOTA-NHS ester, also known as Tetraxetan N-hydroxysuccinimide, is primarily used as a linker for affibody molecules . Affibody molecules are small, robust proteins engineered to bind to a wide array of targets with high affinity. These targets can include various proteins expressed on the surface of cancer cells .

Mode of Action

The NHS ester moiety of DOTA-NHS ester reacts with primary amines on biomolecules, forming stable amide bonds . This allows the DOTA-NHS ester to covalently attach to its target, typically an affibody molecule . The DOTA part of the molecule can then form a stable complex with various metal ions, such as gadolinium, copper, and indium . This property is exploited in the development of radiopharmaceuticals for imaging and therapy .

Biochemical Pathways

Once DOTA-NHS ester is attached to an affibody molecule and complexed with a metal ion, it can be used to label radiotherapeutic agents or imaging probes . These labeled compounds can then be used to detect tumors in PET (Positron Emission Tomography), SPECT (Single Photon Emission Computed Tomography), and CT (Computed Tomography) scans . The exact biochemical pathways affected would depend on the specific affibody molecule and metal ion used.

Pharmacokinetics

The pharmacokinetics of DOTA-NHS ester would largely depend on the affibody molecule it is attached to and the specific application. It’s worth noting that dota-nhs ester exhibits certain stability and can maintain its structural and functional integrity over a wide ph range . This could potentially impact its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The primary result of DOTA-NHS ester action is the successful labeling of affibody molecules with radiotherapeutic agents or imaging probes . This enables the detection of tumors in various imaging modalities, such as PET, SPECT, and CT scans . The labeled affibody molecules can bind to their targets on cancer cells, allowing for the precise localization of tumors.

Action Environment

The action of DOTA-NHS ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS ester moiety . Furthermore, the presence of other biomolecules with primary amines could potentially interfere with the binding of DOTA-NHS ester to its intended affibody molecule target . Dota-nhs ester is designed to be stable and maintain its functionality across a wide range of conditions .

生化分析

Biochemical Properties

DOTA-NHS ester plays a crucial role in biochemical reactions by acting as a crosslinker for affibody molecules. It interacts with human serum albumin (HSA) to produce DOTA-HSA, which can be further modified by Sulfo-SMCC to obtain DOTA-HSA-SMCC . This modified compound can then be conjugated to specific proteins such as ZHER2:342, resulting in DOTA-HSA-ZHER2:342 . In cell uptake assays, DOTA-HSA-ZHER2:342 labeled with 64Cu shows significant accumulation in SKOV3 cells, indicating its effective interaction with cellular components .

Cellular Effects

DOTA-NHS ester influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving SKOV3 cells, DOTA-HSA-ZHER2:342 labeled with 64Cu accumulates over time, reaching 1.58% of the applied activity at 2 hours . This accumulation suggests that DOTA-NHS ester can effectively target and interact with specific cellular components, potentially affecting cell function and signaling pathways .

Molecular Mechanism

At the molecular level, DOTA-NHS ester exerts its effects through binding interactions with biomolecules. The compound’s structure includes ester and active NHS groups, enabling it to form covalent bonds with proteins and antibodies . This binding facilitates the labeling and tracking of these biomolecules in various biochemical assays. Additionally, DOTA-NHS ester can form stable complexes with metal ions, further enhancing its utility in radiolabeling applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DOTA-NHS ester change over time. The compound exhibits good stability when stored at -80°C for up to 6 months and at -20°C for up to 1 month . In microPET imaging studies, the uptake of 64Cu-DOTA-HSA-ZHER2:342 in SKOV3 tumors increases over time, with significant tumor-to-background contrast observed at 4 and 24 hours post-injection . These findings indicate that DOTA-NHS ester maintains its functionality and effectiveness over extended periods in laboratory conditions .

Dosage Effects in Animal Models

The effects of DOTA-NHS ester vary with different dosages in animal models. In studies involving radiolabeled antibodies, the biodistribution and therapeutic effects of the compound are dose-dependent . For example, higher doses of 225Ac-labeled DOTA-OTSA101 result in increased tumor-absorbed doses and limited absorbed doses to bone marrow . These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

DOTA-NHS ester is involved in various metabolic pathways, interacting with enzymes and cofactors. For instance, DOTA-linked glutamine analogues labeled with 67Ga and 68Ga are used to study increased glutamine metabolism in tumor cells . The compound’s ability to form stable complexes with metal ions and its interaction with amino acid transporters play a significant role in its metabolic activity .

Transport and Distribution

Within cells and tissues, DOTA-NHS ester is transported and distributed through interactions with transporters and binding proteins. The compound’s moderate molecular weight ensures good solubility in solution, allowing it to bind effectively with biomolecules . In vivo studies show that radiolabeled DOTA-NHS ester accumulates in specific tissues, such as tumors, indicating its targeted distribution .

Subcellular Localization

DOTA-NHS ester exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, in cell uptake assays, DOTA-HSA-ZHER2:342 labeled with 64Cu accumulates in SKOV3 cells, suggesting its localization within cellular compartments . This targeted localization enhances the compound’s effectiveness in labeling and tracking biomolecules.

生物活性

Tetraxetan N-hydroxysuccinimide (NHS) is a derivative of N-hydroxysuccinimide that is significant in bioconjugation and protein labeling due to its ability to form stable amide bonds with amines. This article delves into its biological activity, synthesis, applications, and relevant case studies.

Tetraxetan NHS is characterized by its ability to activate carboxylic acids for coupling with amines, facilitating the formation of stable amide bonds. The general structure of NHS can be represented as:

It is synthesized through the reaction of succinic anhydride with hydroxylamine, yielding a white solid that is soluble in water and organic solvents. The synthesis process typically involves the following steps:

- Preparation of NHS : Mixing succinic anhydride with hydroxylamine in a suitable solvent.

- Formation of Active Esters : NHS can be combined with carboxylic acids in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to produce NHS esters, which are highly reactive intermediates for conjugation reactions.

The primary biological activity of Tetraxetan NHS lies in its ability to form covalent bonds with primary amines through a nucleophilic attack on the carbonyl carbon of the NHS ester. This reaction is crucial for various applications, including:

- Protein Labeling : NHS esters are widely used to label proteins with fluorescent dyes or biotin, enhancing their detection and purification.

- Surface Activation : NHS can modify surfaces of microbeads, nanoparticles, and chromatographic supports to improve binding properties.

Case Studies

- Protein Modification : A study demonstrated the use of NHS esters for labeling proteins with fluorescent dyes. The reaction yielded high efficiency and specificity, allowing for effective tracking in cellular studies .

- Enzyme Immobilization : NHS has been utilized in biosensor applications for immobilizing enzymes on surfaces, enhancing the sensitivity and stability of biosensors . The immobilization process showed that enzyme activity was retained post-conjugation, making it suitable for continuous monitoring applications.

- Cross-Linking Studies : Research involving the derivatization of asialoorosomucoid (ASOR) with NHS esters revealed specific binding to hepatic galactosyl receptors. This study highlighted the rapid cross-linking capability of NHS derivatives, achieving approximately 90% specific binding within minutes at low temperatures .

Applications in Bioconjugation

Tetraxetan NHS esters are extensively used in:

- Fluorescent Labeling : Commonly employed in creating fluorescently labeled antibodies for immunoassays.

- Peptide Synthesis : Facilitates the coupling of peptides through stable amide bonds.

- Nanoparticle Functionalization : Enhances the biocompatibility and functionality of nanoparticles for drug delivery systems.

Quantification Methods

Accurate quantification of Tetraxetan NHS is critical for ensuring reagent purity and effectiveness. A recent study introduced a hydrophilic interaction chromatography (HILIC) method capable of detecting NHS at concentrations as low as 1 mg/L. This method aids in monitoring degradation products during storage and usage .

属性

IUPAC Name |

2-[4,10-bis(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N5O10/c26-15-1-2-16(27)25(15)35-20(34)14-24-9-7-22(12-18(30)31)5-3-21(11-17(28)29)4-6-23(8-10-24)13-19(32)33/h1-14H2,(H,28,29)(H,30,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVWFLQICKPQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。